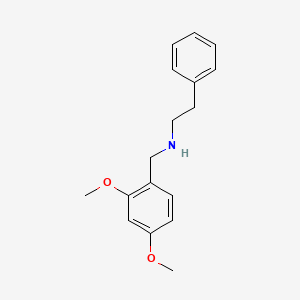

(2,4-Dimethoxybenzyl)(2-phenylethyl)amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-19-16-9-8-15(17(12-16)20-2)13-18-11-10-14-6-4-3-5-7-14/h3-9,12,18H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCRXUUWGQRCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365820 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353773-23-6 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Landscape of Substituted Amine Chemistry

Substituted amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by organic substituents. studymind.co.uk Amines are classified as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N) based on the number of organic groups attached to the nitrogen atom. msu.edu (2,4-Dimethoxybenzyl)(2-phenylethyl)amine is a secondary amine, a class of compounds that are pivotal in both synthetic chemistry and the development of pharmaceuticals.

Secondary amines serve as crucial intermediates in a multitude of organic reactions. Their moderate steric hindrance and basicity make them versatile nucleophiles in substitution and addition reactions. designer-drug.com In the pharmaceutical realm, the secondary amine motif is a common feature in a vast array of bioactive molecules, contributing to their pharmacological profiles. illinois.edu The development of novel secondary amines continues to be an active area of research, with a focus on creating molecules with tailored properties for specific applications. nih.gov

Significance of Benzylamine and Phenylethylamine Scaffolds in Synthetic Organic Chemistry

The benzylamine (B48309) scaffold consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom. wikipedia.org Benzylamines are widely used in organic synthesis. The benzyl group can serve as a protecting group for primary or secondary amines, which can be readily removed by hydrogenolysis. chemicalbook.com This allows for selective reactions at other sites of a complex molecule. The aromatic ring of the benzylamine can be substituted to modulate the electronic properties and reactivity of the amine. In the case of (2,4-Dimethoxybenzyl)(2-phenylethyl)amine, the two methoxy (B1213986) groups on the benzene ring are electron-donating, which can influence the basicity of the nitrogen atom.

The phenylethylamine scaffold is a core component of many naturally occurring and synthetic compounds with significant biological activity. mdpi.comnih.gov This structural motif is found in neurotransmitters like dopamine (B1211576) and norepinephrine, as well as in a wide range of pharmaceuticals, including stimulants, antidepressants, and psychedelics. wikipedia.orgnih.gov The presence of the phenylethylamine backbone in a molecule often confers the ability to interact with various receptors and enzymes in the body. nih.govresearchgate.net

The combination of these two scaffolds in this compound suggests a molecule with a rich chemical and pharmacological potential, meriting further investigation.

Research Trajectories for Novel Secondary Amine Derivatives

Strategic Approaches to Precursor Synthesis and Functionalization

The synthesis of this compound relies on the effective preparation of its two key building blocks: 2,4-dimethoxybenzylamine and 2-phenylethylamine. This section explores the various synthetic routes to these precursors.

Synthesis of 2,4-Dimethoxybenzylamine and Related Intermediates

2,4-Dimethoxybenzylamine serves as a crucial intermediate in numerous organic syntheses. Its preparation can be achieved through several reliable methods, starting from readily available nitrile, aldehyde, or halogenated derivatives.

A common and effective method for the synthesis of 2,4-dimethoxybenzylamine is the reduction of 2,4-dimethoxybenzonitrile. This transformation can be accomplished using a combination of sodium borohydride (B1222165) (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.commyuchem.comscientificlabs.co.ukcenmed.com

Another important precursor, 2,4-dimethoxybenzaldehyde (B23906), can be converted to 2,4-dimethoxybenzylamine through a process known as reductive amination. wikipedia.orgmasterorganicchemistry.comyoutube.commdpi.comresearchgate.net This reaction involves the initial formation of an imine by reacting the aldehyde with an amine, followed by in-situ reduction of the imine to the corresponding amine. Various reducing agents can be employed for this purpose, with the choice often depending on the specific reaction conditions and desired selectivity. masterorganicchemistry.com

| Starting Material | Reagents | Product |

|---|---|---|

| 2,4-Dimethoxybenzonitrile | NaBH₄, BF₃·OEt₂, THF | 2,4-Dimethoxybenzylamine |

| 2,4-Dimethoxybenzaldehyde | Amine, Reducing Agent | 2,4-Dimethoxybenzylamine |

An alternative route to 2,4-dimethoxybenzylamine involves the amination of halogenated precursors like 2,4-dimethoxybenzyl chloride. The Delepine reaction is a well-documented method for this conversion. This process typically involves treating 2,4-dimethoxybenzyl chloride with hexamethylenetetramine (urotropine) and sodium iodide. google.comgoogle.com The resulting quaternary ammonium (B1175870) salt is then hydrolyzed under acidic conditions, using concentrated hydrochloric acid, to yield the primary amine. This method has been reported to produce high yields of the desired product.

A specific laboratory-scale synthesis using this approach involves reacting 2,4-dimethoxybenzyl chloride, sodium iodide, and urotropine in ethanol (B145695). google.com The subsequent hydrolysis with concentrated hydrochloric acid and work-up procedures result in the formation of 2,4-dimethoxybenzylamine hydrochloride, which can be neutralized to obtain the free amine. prepchem.com

| Reactants | Reagents/Solvents | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 2,4-Dimethoxybenzyl Chloride, Sodium Iodide, Urotropine | Ethanol, Concentrated Hydrochloric Acid | Stirring at 40°C for 6 hours, followed by reflux | 2,4-Dimethoxybenzylamine | 92% |

Synthesis of 2-Phenylethylamine and its Structural Congeners

2-Phenylethylamine is a fundamental structural motif found in a wide array of biologically active molecules. mdpi.com Its synthesis can be achieved through both classical reduction routes and modern catalytic approaches.

One of the oldest and most established methods for preparing 2-phenylethylamine is the reduction of benzyl cyanide. beilstein-journals.org This can be achieved using various reducing agents, including sodium in ethanol or through catalytic hydrogenation with a Raney nickel catalyst. acs.orgorgsyn.org The presence of ammonia (B1221849) is often beneficial in the catalytic reduction to minimize the formation of secondary amines as byproducts. orgsyn.org High yields of 83-87% have been reported for the reduction of benzyl cyanide using Raney nickel under high pressure and temperature. orgsyn.org

Another classical and widely studied route is the reduction of β-nitrostyrene. beilstein-journals.org This transformation requires the reduction of both the carbon-carbon double bond and the nitro group. Lithium aluminum hydride has been traditionally used for this purpose. acs.org More recently, a facile, one-pot procedure using sodium borohydride in combination with copper(II) chloride has been developed, offering good yields (62-83%) under mild conditions. beilstein-journals.orgnih.govchemrxiv.org

| Starting Material | Reagents/Catalyst | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|

| Benzyl Cyanide | Raney Nickel, H₂, Liquid Ammonia | 120–130°C, ~2000 lb pressure | 2-Phenylethylamine | 83–87% |

| β-Nitrostyrene | NaBH₄, CuCl₂ | Mild conditions | 2-Phenylethylamine | 62–83% |

Catalytic hydrogenation represents a powerful and efficient strategy for the synthesis of 2-phenylethylamine. The selective hydrogenation of benzyl cyanide to 2-phenylethylamine has been investigated using a Pd/Al₂O₃ catalyst. rsc.org

Furthermore, the catalytic hydrogenation of β-nitrostyrenes provides a convenient route to phenethylamines. mdma.ch For instance, using 5% palladium on charcoal as a catalyst in a mixture of ethanol and hydrochloric acid under a hydrogen atmosphere at low temperatures has been shown to produce the corresponding phenethylamines in high yields. mdma.ch This method is advantageous as it often avoids the need for harsh reagents and severe reaction conditions.

Direct Synthesis of this compound via C–N Bond Formation

The direct formation of the C–N bond is a cornerstone of modern organic synthesis, providing an atom-economical route to amines. For the synthesis of this compound, this is typically achieved through reductive amination of a carbonyl compound with a primary amine or through the alkylation of an amine with an alcohol.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines. This process involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. This one-pot procedure is highly efficient for creating secondary amines like this compound.

The most direct approach for synthesizing this compound via reductive amination involves the condensation of 2,4-dimethoxybenzaldehyde with 2-phenylethylamine. This reaction first forms an N-(2,4-dimethoxybenzylidene)-2-phenylethanamine intermediate. Subsequent reduction of this imine yields the final secondary amine product. A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

A study demonstrated the effectiveness of this approach using a silicon-nanostructure-stabilized palladium nanoparticle catalyst (SiNS–Pd) for the reductive alkylation of various amines and aldehydes. While the exact synthesis of the title compound was not detailed, the reaction of 2-phenylethylamine with benzaldehyde (B42025) to produce N-benzyl-2-phenylethylamine proceeded with a 98% yield, and the reaction of aniline (B41778) with 2,4-dimethoxybenzaldehyde to give N-(2,4-dimethoxybenzyl)aniline occurred with a 99% yield, highlighting the high efficiency of this methodology for structurally similar compounds. nih.gov

Table 1: Reductive Amination of 2-Phenylethylamine Derivatives

| Amine Reactant | Aldehyde Reactant | Product | Yield (%) |

|---|---|---|---|

| 2-Phenylethylamine | Benzaldehyde | N-Benzyl-2-phenylethylamine | 98 nih.gov |

| Aniline | 2,4-Dimethoxybenzaldehyde | N-(2,4-Dimethoxybenzyl)aniline | 99 nih.gov |

Catalytic reductive amination offers a greener and more atom-economical alternative to the use of stoichiometric hydride reagents. This method typically employs molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. Both homogeneous and heterogeneous catalysts are effective.

Heterogeneous Catalysis: Heterogeneous catalysts, such as palladium on carbon (Pd/C) or nickel-based catalysts, are widely used due to their ease of separation from the reaction mixture and potential for recycling. For instance, nickel nanoparticles have been developed as stable and reusable catalysts for the reductive amination of various carbonyl compounds, leading to the selective synthesis of primary amines from ammonia. nih.gov This technology is adaptable for the synthesis of secondary amines by using a primary amine instead of ammonia. The reaction proceeds by the initial formation of an imine on the catalyst surface, followed by hydrogenation.

Homogeneous Catalysis: Homogeneous catalysts, such as Wilkinson's catalyst or other soluble ruthenium and iridium complexes, can offer higher activity and selectivity under milder conditions. These catalysts operate in the same phase as the reactants, allowing for more efficient interaction. The general mechanism involves the activation of hydrogen by the metal complex, which then reduces the imine intermediate formed from the condensation of the aldehyde and amine.

Table 2: Comparison of Catalytic Systems for Reductive Amination

| Catalyst Type | Example Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Heterogeneous | Pd/C, Nickel Nanoparticles nih.govnih.gov | Easy to separate, reusable | May require higher temperatures/pressures |

| Homogeneous | Ruthenium or Iridium Complexes | High activity/selectivity, mild conditions | Difficult to separate from product |

While this compound itself is achiral, the introduction of a stereocenter, for example by modifying the phenylethyl group, would necessitate an asymmetric synthesis to obtain enantiomerically pure products. Asymmetric reductive amination is a powerful tool for achieving this. google.comresearchgate.net This technique utilizes a chiral catalyst to control the stereochemical outcome of the reduction of the prochiral imine intermediate. google.comresearchgate.net

Significant progress has been made in developing chiral catalysts based on transition metals like ruthenium, rhodium, and iridium, often paired with chiral phosphine (B1218219) ligands. google.comnih.gov These catalytic systems can achieve high enantioselectivities (ee) for a wide range of substrates. researchgate.netnih.gov For instance, ruthenium-catalyzed direct asymmetric reductive amination of ketones with ammonium salts has been shown to produce chiral primary amines with excellent enantioselectivity (up to >99% ee). researchgate.net This principle can be extended to the synthesis of chiral secondary amines by reacting a ketone with a primary amine in the presence of a chiral catalyst and a hydrogen source.

N-Alkylation and Cross-Coupling Methodologies

An alternative strategy for the synthesis of this compound is the direct N-alkylation of a primary amine with an alcohol, which avoids the use of carbonyl compounds and often generates water as the only byproduct.

Transition metal-catalyzed N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is an increasingly popular and sustainable synthetic route. researchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then undergoes reductive amination with the amine, all in a single pot.

Ruthenium complexes are particularly effective catalysts for this transformation. The catalytic cycle typically begins with the ruthenium-catalyzed dehydrogenation of the alcohol (e.g., 2,4-dimethoxybenzyl alcohol) to form the corresponding aldehyde (2,4-dimethoxybenzaldehyde) and a ruthenium hydride species. The aldehyde then condenses with the amine (2-phenylethylamine) to form an imine. Finally, the ruthenium hydride species reduces the imine to the secondary amine product, regenerating the active ruthenium catalyst. This process is highly atom-economical as it avoids the need for an external reductant and produces only water. Research has shown that various ruthenium complexes can efficiently catalyze the N-alkylation of anilines and benzylamine with benzyl alcohol, demonstrating the broad applicability of this method. researchgate.net

Mitsunobu Reaction as a C–N Bond Forming Protocol Utilizing Amine Nucleophiles

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the formation of carbon-nitrogen bonds under mild conditions. acs.org It facilitates the conversion of primary and secondary alcohols into a wide array of functional groups, including amines, by reacting the alcohol with a suitable nucleophile in the presence of a phosphine and an azodicarboxylate. organic-chemistry.orgnih.gov In the context of synthesizing this compound, this reaction would involve the coupling of 2,4-dimethoxybenzyl alcohol with 2-phenylethylamine.

The general mechanism involves the activation of the alcohol by triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium (B103445) intermediate. organic-chemistry.org This intermediate renders the hydroxyl group a good leaving group, which is then displaced by the amine nucleophile (2-phenylethylamine). A key characteristic of the Mitsunobu reaction is that it typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a significant advantage in stereoselective synthesis. organic-chemistry.org

While direct use of primary amines like 2-phenylethylamine can sometimes be challenging due to potential side reactions and issues with the pKa of the nucleophile, modern protocols have expanded the scope to include more basic amines. acs.orgorganic-chemistry.org The reaction is generally performed in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM) at or below room temperature. organic-synthesis.com

A typical procedure would involve dissolving 2,4-dimethoxybenzyl alcohol, 2-phenylethylamine, and triphenylphosphine in THF, cooling the mixture, and then adding DIAD or DEAD dropwise. organic-synthesis.com The reaction progress can be monitored by techniques like Thin-Layer Chromatography (TLC). A significant challenge in Mitsunobu reactions is the removal of byproducts, namely triphenylphosphine oxide and the hydrazide derived from the azodicarboxylate, which often requires careful purification by column chromatography. organic-synthesis.com

Table 1: Representative Conditions for Mitsunobu C–N Coupling

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Alcohol | 2,4-Dimethoxybenzyl alcohol | The electrophile precursor. |

| Nucleophile | 2-Phenylethylamine | The amine component for C-N bond formation. |

| Reagents | Triphenylphosphine (PPh3) & DIAD/DEAD | Activates the alcohol for nucleophilic attack. |

| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent for this reaction. |

| Temperature | 0 °C to Room Temperature | Mild conditions to avoid side reactions. |

| Work-up | Aqueous wash, extraction, and chromatography | Required to remove phosphine oxide and other byproducts. |

Nucleophilic Substitution Reactions with Halogenated Electrophiles (e.g., SN2 alkylation)

A more traditional and direct approach for the synthesis of this compound is through a nucleophilic substitution reaction. This method typically involves the SN2 alkylation of 2-phenylethylamine with a suitable halogenated electrophile, such as 2,4-dimethoxybenzyl chloride or 2,4-dimethoxybenzyl bromide.

In this protocol, 2-phenylethylamine acts as the nucleophile, attacking the electrophilic benzylic carbon of the 2,4-dimethoxybenzyl halide and displacing the halide leaving group. The synthesis of the precursor, 2,4-dimethoxybenzyl chloride, can be achieved from m-dimethoxybenzene through chloromethylation under mild conditions. google.comgoogle.com

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thereby preventing the protonation of the starting amine, which would render it non-nucleophilic. A variety of bases can be employed, with cesium carbonate (Cs2CO3) being particularly effective for promoting mono-N-alkylation and minimizing the formation of the tertiary amine byproduct. researchgate.net The choice of solvent is also critical; polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are commonly used to facilitate the SN2 pathway. researchgate.net

Table 2: Typical Conditions for SN2 Alkylation

| Reagent/Condition | Role | Example |

|---|---|---|

| Amine Nucleophile | Nucleophile | 2-Phenylethylamine |

| Alkyl Halide | Electrophile | 2,4-Dimethoxybenzyl chloride |

| Base | Acid Scavenger | Cesium Carbonate (Cs2CO3), Potassium Carbonate (K2CO3) |

| Solvent | Reaction Medium | N,N-Dimethylformamide (DMF), Acetonitrile |

| Temperature | Reaction Rate Control | Room Temperature to 80 °C |

Exploration of Advanced Synthetic Transformations and Multi-component Reactions

Beyond classical two-component reactions, the synthesis of this compound can be envisioned through more advanced strategies like multi-component reactions (MCRs). MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to form a complex product. rsc.org

A potential MCR approach could be a reductive amination sequence. This would involve the reaction of 2,4-dimethoxybenzaldehyde, 2-phenylethylamine, and a reducing agent in a one-pot process. The aldehyde and amine would first react to form an imine intermediate, which is then reduced in situ to yield the final secondary amine product. This method avoids the need to pre-synthesize and isolate a halogenated electrophile. The choice of reducing agent is crucial, with common options including sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.

Optimization of Reaction Conditions and Selectivity (Chemo-, Regio-, Stereoselectivity)

Optimizing reaction conditions is paramount to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound via SN2 alkylation, several parameters can be systematically varied. researchgate.net

Base: The choice of base can significantly influence the reaction's chemoselectivity. While strong bases can lead to over-alkylation, weaker inorganic bases like Cs2CO3 or K2CO3 often provide higher selectivity for the desired secondary amine. researchgate.net

Solvent: The solvent polarity can affect the reaction rate. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions.

Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions. The optimal temperature must be determined empirically. beilstein-journals.org

Stoichiometry: The molar ratio of the amine to the alkyl halide is a critical factor. Using an excess of the amine can favor mono-alkylation and suppress the formation of the tertiary amine. researchgate.net

The table below illustrates a hypothetical optimization study for the SN2 alkylation method, based on common findings in the literature for similar transformations. researchgate.net

Table 3: Hypothetical Optimization of SN2 Alkylation Conditions

| Entry | Amine:Halide Ratio | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1:1 | K2CO3 (1.5) | Acetonitrile | 60 | 24 | 65 |

| 2 | 2:1 | K2CO3 (1.5) | Acetonitrile | 60 | 24 | 78 |

| 3 | 2:1 | Cs2CO3 (1.5) | Acetonitrile | 60 | 18 | 85 |

| 4 | 2:1 | Cs2CO3 (1.5) | DMF | 60 | 12 | 92 |

| 5 | 2:1 | Cs2CO3 (1.5) | DMF | 25 | 24 | 88 |

Tandem Reaction Sequences for Enhanced Synthetic Efficiency

Tandem, or domino, reactions combine multiple bond-forming events in a single synthetic operation without isolating intermediates. nih.gov This approach enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste.

For the synthesis of this compound, a tandem sequence could begin with the in-situ generation of an electrophile. For example, 2,4-dimethoxybenzyl alcohol could be converted into a reactive intermediate (e.g., a mesylate or tosylate) which then reacts immediately with 2-phenylethylamine present in the same pot.

Another plausible tandem strategy is a domino nucleophilic addition/intramolecular cyclization, although this is more applicable to constructing heterocyclic systems. beilstein-journals.orgbeilstein-archives.org However, the principles of designing one-pot sequences that combine multiple transformations can be applied. A one-pot reductive amination, as mentioned earlier, is a classic example of a tandem reaction sequence that combines condensation and reduction steps efficiently.

Fundamental Reactivity Profiles of Secondary Amines

This compound is a secondary amine, and its chemical behavior is largely dictated by the presence of the nitrogen atom with its lone pair of electrons. This lone pair is the center of the molecule's basicity and nucleophilicity.

The fundamental chemical character of amines is their ability to act as both bases and nucleophiles, a property conferred by the lone pair of electrons on the nitrogen atom. libretexts.org When an amine accepts a proton, it acts as a Brønsted-Lowry base; when it attacks an electrophilic center to form a new covalent bond, it functions as a nucleophile. algoreducation.commasterorganicchemistry.com

The basicity of an amine is influenced by the electronic effects of the groups attached to the nitrogen. In this compound, both the benzyl and ethyl groups are generally considered electron-donating. These alkyl groups increase the electron density on the nitrogen atom through an inductive effect, making the lone pair more available to accept a proton. libretexts.org Consequently, secondary amines like this compound are typically stronger bases than ammonia. libretexts.org In aqueous solutions, secondary amines are often the most basic among amines due to a favorable balance between the electron-donating inductive effects and the stabilizing effects of solvation around the corresponding ammonium ion. algoreducation.com

Nucleophilicity, while related to basicity, describes the rate at which a nucleophile attacks an electrophile. For amines, nucleophilicity often parallels basicity: NH₃ < primary amines < secondary amines. masterorganicchemistry.com However, nucleophilicity is more sensitive to steric hindrance than basicity. masterorganicchemistry.com The bulky 2,4-dimethoxybenzyl and 2-phenylethyl groups on this compound can sterically impede the nitrogen's approach to an electrophilic center, potentially rendering it less nucleophilic than smaller secondary amines, despite its relatively high basicity.

| Compound | Amine Type | pKa of Conjugate Acid (approx.) |

|---|---|---|

| Ammonia (NH₃) | - | 9.25 |

| Ethylamine (B1201723) (CH₃CH₂NH₂) | Primary | 10.6 |

| Diethylamine ((CH₃CH₂)₂NH) | Secondary | 10.9 |

| Triethylamine (B128534) ((CH₃CH₂)₃N) | Tertiary | 10.7 |

Table 1. Comparison of the approximate pKa values of the conjugate acids of ammonia and various aliphatic amines in water. Higher pKa values indicate stronger basicity of the amine. libretexts.org Secondary amines often exhibit the highest basicity in aqueous solution.

Secondary amines are susceptible to a variety of chemical transformations, particularly oxidation. The nitrogen lone pair and the adjacent C-H bonds are common sites of reaction. Oxidation of secondary amines can yield a range of products, including hydroxylamines, which can be further oxidized to nitrones. uomustansiriyah.edu.iq Various oxidizing agents can effect these transformations, including permanganate, iodosobenzene, and molecular oxygen in the presence of catalysts. acs.orgnih.govrsc.org For instance, catalytic aerobic oxidation using systems like 1,10-phenanthroline-5,6-dione/ZnI₂ has been shown to be effective for the dehydrogenation of secondary amines to imines. nih.gov

Other degradation pathways can be initiated by different reagents. For example, reaction with ozone can lead to complex degradation mechanisms, potentially forming nitroalkanes and N-dealkylated products through intermediates like hydroxylamines and nitrosoalkanes. rsc.orgresearchgate.net The initial step in ozonation is typically a rapid oxygen-transfer reaction. rsc.orgresearchgate.net The specific degradation products of this compound would be highly dependent on the reaction conditions and the specific degrading agent employed.

| Reaction Type | Reagent/Condition | Potential Products from Secondary Amines |

|---|---|---|

| N-Oxidation | Peroxy acids, CYP enzymes | Hydroxylamines, Nitrones |

| Oxidative Dehydrogenation | Catalysts (e.g., Mn, Fe, Cu) + Oxidant | Imines |

| Ozonolysis | Ozone (O₃) | Nitroalkanes, N-dealkylated amines |

| Oxidative Dealkylation | CYP enzymes | Primary amine + Aldehyde/Ketone |

Table 2. General summary of common oxidation and degradation pathways for secondary amines and their potential products. uomustansiriyah.edu.iqrsc.orgrsc.orgresearchgate.net

Detailed Mechanistic Elucidation of Formation Pathways

The most common and efficient method for the synthesis of unsymmetrical secondary amines like this compound is reductive amination. scienceinfo.comfrontiersin.org This process involves the reaction of an aldehyde (2,4-dimethoxybenzaldehyde) with a primary amine (2-phenylethylamine) in the presence of a reducing agent. wikipedia.org

Reductive amination proceeds through a two-stage mechanism, the first of which is the formation of an imine intermediate. scienceinfo.comwikipedia.org

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. organicchemistrytutor.com This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield a neutral hemiaminal (also known as a carbinolamine). wikipedia.org

Dehydration to Imine: The hemiaminal intermediate is typically unstable and undergoes dehydration (loss of a water molecule) to form an imine (or Schiff base). scienceinfo.comwikipedia.org This step is reversible and is often carried out under mildly acidic conditions to facilitate the protonation of the hydroxyl group, making it a better leaving group (water). wikipedia.org The equilibrium can be driven toward the imine by removing water from the reaction mixture. wikipedia.org

The resulting imine, N-(2,4-dimethoxybenzylidene)-2-phenylethanamine, is the key intermediate. This intermediate can either be isolated before reduction or, more commonly in a one-pot synthesis, reduced in-situ by a suitable reducing agent. wikipedia.org The final step is the reduction of the carbon-nitrogen double bond (C=N) of the imine to the carbon-nitrogen single bond of the final secondary amine product. chemistrysteps.com

| Step | Reactants | Intermediate | Byproduct |

|---|---|---|---|

| 1. Nucleophilic Addition | 2,4-Dimethoxybenzaldehyde + 2-Phenylethylamine | Hemiaminal | - |

| 2. Dehydration | Hemiaminal | Imine (Schiff Base) | Water (H₂O) |

Table 3. Key steps and intermediates in the formation of the imine precursor to this compound via reductive amination. wikipedia.orgorganicchemistrytutor.com

The reduction of the imine intermediate is typically achieved through catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) or with hydride reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃). scienceinfo.comwikipedia.org Catalytic cycles for these reactions have been extensively studied.

In catalytic hydrogenation, the reaction generally involves the activation of both the hydrogen molecule and the imine on the surface of the metal catalyst. Kinetic studies of similar reductive amination reactions often aim to understand the rate-determining step and the influence of parameters such as pressure, temperature, and catalyst loading. researchgate.net Depending on the specific catalyst and substrates, either the imine formation or the subsequent hydrogenation can be rate-limiting. researchgate.net

| Catalyst System | Reducing Agent | General Characteristics |

|---|---|---|

| Pd/C, PtO₂, Raney Ni | H₂ | Heterogeneous, widely used, effective but can sometimes reduce other functional groups. frontiersin.orgwikipedia.org |

| NaBH₃CN | Hydride (from reagent) | Selective for imines over carbonyls, allows for one-pot reactions under mild, slightly acidic conditions. scienceinfo.com |

| NaBH(OAc)₃ | Hydride (from reagent) | Mild and selective, effective for a wide range of substrates, does not require acidic conditions. |

| Homogeneous Rhodium Complexes | H₂ or Formic Acid | High activity and selectivity under mild conditions, useful for asymmetric synthesis with chiral ligands. researchgate.netacs.org |

Table 4. Common catalyst and reagent systems employed in reductive amination reactions. scienceinfo.comfrontiersin.orgwikipedia.orgresearchgate.netacs.org

Deuterium (B1214612) labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of hydrogen atoms. rsc.org In the context of the formation of this compound, isotope labeling can provide definitive evidence for the proposed reductive amination pathway.

For example, using a deuterium-labeled reducing agent like sodium borodeuteride (NaBD₄) would result in the incorporation of a deuterium atom specifically at the benzylic carbon (the carbon atom connecting the 2,4-dimethoxyphenyl ring and the nitrogen). This outcome would confirm that the reaction proceeds via the reduction of a C=N double bond, as the hydride (or deuteride) attacks the carbon of the imine. researchgate.netnih.gov

Furthermore, kinetic isotope effect (KIE) studies can reveal information about the rate-determining step of the reaction. If the C-H bond to the incoming hydride is broken in the slowest step of the reaction, replacing the hydride with a deuteride (B1239839) (from a deuterated reducing agent) would lead to a measurable decrease in the reaction rate (a primary KIE). DFT calculations on similar reactions have suggested that the hydride transfer is often the rate-determining step. mdpi.com Such studies provide deep mechanistic insight into the transition state of the reduction step. mdpi.com

| Experiment | Observation | Mechanistic Implication |

|---|---|---|

| Use of NaBD₄ as reducing agent | Deuterium is found exclusively on the benzylic carbon of the product. | Confirms the reduction of an imine intermediate via deuteride attack at the imine carbon. |

| Reaction of 2-phenylethylamine with 2,4-dimethoxybenzaldehyde-d₁ (deuterium on aldehyde carbon) | Deuterium remains on the benzylic carbon in the final product. | Confirms the aldehyde carbon becomes the benzylic carbon in the amine. |

| Measurement of reaction rates with NaBH₄ vs. NaBD₄ | A primary kinetic isotope effect (kH/kD > 1) is observed. | Indicates that the hydride transfer from the reducing agent is part of the rate-determining step. |

Table 5. Hypothetical deuterium labeling and isotope effect experiments to probe the mechanism of formation for this compound. researchgate.netnih.govmdpi.com

Derivatization Chemistry and Functional Group Interconversions

The derivatization of this compound primarily involves reactions at the nitrogen atom and electrophilic substitution on the aromatic rings. These modifications are crucial for altering the molecule's physicochemical properties and for the synthesis of new chemical entities.

The secondary amine in this compound is a nucleophilic center and readily participates in N-substitution reactions.

N-Acylation:

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction converts the secondary amine into an amide. For instance, the reaction with acetyl chloride in the presence of a tertiary amine base like triethylamine would yield the corresponding N-acetyl derivative. The general mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent.

Illustrative N-Acylation Reaction

This compound + Acetyl Chloride --(Base)--> N-(2,4-Dimethoxybenzyl)-N-(2-phenylethyl)acetamide + Base·HCl

N-Alkylation:

N-alkylation introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This can be achieved through various methods. A common approach is the reaction with an alkyl halide. Another efficient method for the N-alkylation of phenethylamines involves the use of alcohols as alkylating agents in the presence of an iridium catalyst. bath.ac.uknih.gov This process, known as "borrowing hydrogen," involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. bath.ac.uknih.gov

For example, the synthesis of N-benzyl phenethylamine (B48288) derivatives is often accomplished through indirect reductive amination, where the phenethylamine is reacted with a benzaldehyde to form an imine, which is then reduced with a reducing agent like sodium borohydride to the corresponding secondary amine. nih.govnih.gov A similar strategy could be applied to this compound to introduce a third substituent on the nitrogen.

| Reaction Type | Reagents | Product Type |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine) | N-Acyl derivative (Amide) |

| N-Alkylation | Alkyl halide (e.g., Methyl iodide) | N-Alkyl derivative (Tertiary amine) |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH4) | N-Alkyl derivative (Tertiary amine) |

Both the 2,4-dimethoxybenzyl and the phenylethyl moieties of the molecule contain aromatic rings that can undergo electrophilic aromatic substitution (EAS). The susceptibility of each ring to substitution and the regioselectivity of the reaction are governed by the nature of the substituents already present.

The 2,4-dimethoxybenzyl ring is highly activated towards electrophilic aromatic substitution. The two methoxy (B1213986) groups (-OCH3) are strong electron-donating groups through resonance, significantly increasing the electron density of the aromatic ring and making it more nucleophilic. As ortho, para-directors, they direct incoming electrophiles to the positions ortho and para to them. In the case of a 2,4-disubstituted ring, the primary sites for substitution would be the 5- and 3-positions.

The phenylethyl ring, being a monosubstituted benzene (B151609) ring attached to an alkyl chain, is less activated than the dimethoxybenzyl ring. The alkyl group is a weak activating group and an ortho, para-director. Therefore, electrophilic substitution on this ring would be expected to occur more slowly and yield a mixture of ortho- and para-substituted products.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, nitration of a related compound, 2,5-dimethoxyphenethylamine, has been reported, demonstrating the feasibility of such reactions on substituted phenethylamines. nih.gov Given the high activation of the 2,4-dimethoxybenzyl ring, electrophilic substitution would be expected to occur preferentially on this ring under controlled conditions.

| Aromatic Ring | Activating/Deactivating Group(s) | Directing Effect | Predicted Reactivity towards EAS |

| 2,4-Dimethoxybenzyl | Two -OCH3 groups (strongly activating) | Ortho, Para | High |

| Phenylethyl | -CH2-R group (weakly activating) | Ortho, Para | Moderate |

Illustrative Electrophilic Aromatic Substitution (Nitration)

This compound + HNO3/H2SO4 --> Mixture of nitrated products, with preferential substitution on the 2,4-dimethoxybenzyl ring.

Spectroscopic and Analytical Characterization of 2,4 Dimethoxybenzyl 2 Phenylethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy would be the primary technique for the unambiguous structural confirmation of (2,4-Dimethoxybenzyl)(2-phenylethyl)amine.

The ¹H NMR spectrum would be expected to show distinct signals for each proton in the molecule. The chemical shifts would be influenced by the electronic environment of the protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Phenylethyl) | 7.20-7.35 | Multiplet | 5H |

| Aromatic (Dimethoxybenzyl) | 6.40-7.10 | Multiplet | 3H |

| Methoxy (B1213986) (-OCH₃) | ~3.80 | Singlet | 3H |

| Methoxy (-OCH₃) | ~3.75 | Singlet | 3H |

| Benzyl (B1604629) (-CH₂-) | ~3.70 | Singlet | 2H |

| Ethyl (-CH₂CH₂-) | 2.70-2.90 | Multiplet | 4H |

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (Phenylethyl) | 126-140 |

| Aromatic C (Dimethoxybenzyl) | 98-160 |

| Methoxy C (-OCH₃) | ~55 |

| Benzyl C (-CH₂) | ~52 |

To definitively assign all proton and carbon signals, advanced NMR techniques would be essential.

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) would establish proton-proton couplings within the phenylethyl and dimethoxybenzyl fragments. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which would be crucial for connecting the phenylethyl and dimethoxybenzyl moieties across the nitrogen atom.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments could provide information about the spatial proximity of protons, which can help in confirming the connectivity and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain insight into the structure through analysis of its fragmentation pattern.

In EI-MS, the molecule would be ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation is often predictable for this class of compounds.

A primary fragmentation pathway for N-benzylphenethylamines involves cleavage of the Cα-Cβ bond of the phenethylamine (B48288) moiety, leading to a stable, resonance-stabilized benzyliminium ion. Another common fragmentation is the benzylic cleavage to form a dimethoxybenzyl cation.

Predicted Key Fragment Ions in EI-MS

| m/z | Proposed Fragment |

|---|---|

| 271 | Molecular Ion [M]⁺• |

| 151 | [C₉H₁₁O₂]⁺ (Dimethoxybenzyl cation) |

| 121 | [C₈H₉O]⁺ (Fragment from dimethoxybenzyl moiety) |

HRMS would be employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, providing strong evidence for the molecular formula of the compound. For this compound (C₁₇H₂₁NO₂), the expected exact mass would be approximately 271.1572 g/mol .

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and potential isomers, as well as for assessing its purity.

Gas chromatography is a standard method for the analysis of volatile and thermally stable phenethylamine derivatives. scielo.br However, the analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and interaction with active sites in the column. labrulez.comh-brs.de This often necessitates the use of deactivated columns or derivatization of the amine to improve chromatographic performance.

For this compound, a high-temperature program would be required due to its relatively high molecular weight. A common approach involves using a low-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. scielo.brwvu.edu

Table 2: Representative Gas Chromatography (GC) Method Parameters

| Parameter | Value |

| Column | Agilent VF-5MS (30 m x 250 µm x 0.25 µm) or equivalent scielo.br |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) wvu.edu |

| Inlet Temperature | 250 - 280 °C |

| Injection Mode | Split or Splitless |

| Oven Program | Initial temp 100-150°C, ramp at 12-15°C/min to 280°C, hold scielo.brwvu.edu |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is exceptionally well-suited for the analysis of N-benzylphenethylamines, which can be thermally labile. oup.comnih.gov This technique avoids the high temperatures of GC inlets, preventing potential degradation of the analyte.

Reversed-phase chromatography is the most common mode used for these compounds. A C18 stationary phase is typically employed with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The addition of an acid modifier, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial for achieving sharp, symmetrical peaks by protonating the amine and minimizing interactions with residual silanols on the silica (B1680970) support. This method allows for the sensitive detection and quantification of NBOMe analogs. oup.comoup.com

Table 3: Representative Liquid Chromatography (LC) Method Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |

| Column Temperature | 25 - 40 °C |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) nih.gov |

Capillary electrophoresis offers a high-efficiency separation mechanism for charged species and can be applied to the analysis of amine compounds like phenethylamines. nih.gov In CE, separation is based on the differential migration of analytes in an electric field through a narrow capillary filled with a background electrolyte.

For amine compounds, which are basic, separation is typically carried out in an acidic buffer (e.g., phosphate (B84403) buffer) to ensure the analytes are protonated and carry a positive charge. The technique is particularly powerful for separating structurally similar compounds and enantiomers. Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve the separation of enantiomers. nih.gov

Table 4: Representative Capillary Electrophoresis (CE) Conditions for Amine Analysis

| Parameter | Value |

| Capillary | Fused-silica (e.g., 50 µm i.d., 40-60 cm total length) |

| Background Electrolyte | Acidic buffer (e.g., 25-75 mM Phosphate buffer, pH < 3) nih.gov |

| Voltage | 15 - 30 kV |

| Temperature | 20 - 25 °C |

| Injection | Hydrodynamic or Electrokinetic |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Chiral Selector (optional) | β-cyclodextrin or derivatives for enantiomeric separation nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its secondary amine, aromatic rings, and ether linkages.

As a secondary amine (R₂NH), the most diagnostic feature is a single, weak N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.com The absence of a second peak in this region distinguishes it from a primary amine. spectroscopyonline.com Other key features include C-H stretches from the aromatic rings and the aliphatic ethyl chain, C=C stretching vibrations within the aromatic rings, and the strong C-O stretching of the methoxy groups. orgchemboulder.com

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3310 | N-H Stretch | Secondary Amine orgchemboulder.com |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |

| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1610, ~1500, ~1450 | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine orgchemboulder.com |

| 1250 - 1020 | C-O Stretch (Asymmetric) | Aryl Ether (Methoxy) |

| 910 - 665 | N-H Wag | Secondary Amine orgchemboulder.com |

| ~750, ~700 | C-H Bend (Out-of-plane) | Aromatic Ring Substitution |

Computational Chemistry and Theoretical Studies of 2,4 Dimethoxybenzyl 2 Phenylethyl Amine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Computational chemistry provides powerful tools for the in-depth analysis of molecular structures and properties. For the compound (2,4-Dimethoxybenzyl)(2-phenylethyl)amine, quantum chemical calculations can elucidate its three-dimensional geometry, electronic landscape, and energetic characteristics. These theoretical approaches are essential for understanding the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations would be employed to find the most stable arrangement of its atoms in space, known as the optimized geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule.

The choice of the functional and basis set is crucial in DFT calculations as it directly impacts the accuracy of the results. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p). The results of these calculations would provide key information, including the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment. These parameters are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Hypothetical Optimized Geometry Parameters for this compound using DFT

| Parameter | Hypothetical Value |

| Total Energy | -X.XXXX Hartrees |

| HOMO Energy | -Y.YY eV |

| LUMO Energy | +Z.ZZ eV |

| HOMO-LUMO Gap | A.AA eV |

| Dipole Moment | B.BB Debye |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a more accurate description of the electronic structure of this compound compared to DFT, albeit at a higher computational cost.

These high-level calculations are particularly useful for characterizing electron correlation effects, which are crucial for accurately predicting properties such as bond energies and reaction barriers. For a molecule with multiple aromatic rings and a flexible side chain like this compound, ab initio methods could offer a detailed picture of the electron distribution and the nature of the chemical bonds, providing a benchmark for results obtained from more computationally efficient methods like DFT.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectroscopic data, which are essential for the experimental characterization of molecules.

Computational Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Computational methods can simulate the ¹H and ¹³C NMR spectra of this compound. This is typically achieved by performing Gauge-Including Atomic Orbital (GIAO) calculations on the DFT-optimized geometry.

The calculations would predict the chemical shifts for each proton and carbon atom in the molecule. These theoretical values can then be compared with experimental NMR data to aid in the assignment of signals and confirm the proposed structure. Furthermore, calculations can also predict the spin-spin coupling constants (J-couplings) between neighboring nuclei, providing further insight into the connectivity and conformation of the molecule.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Atom | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic-H (Phenylethyl) | 7.20-7.35 | Aromatic-C (Phenylethyl) | 126-140 |

| Aromatic-H (Dimethoxybenzyl) | 6.40-7.10 | Aromatic-C (Dimethoxybenzyl) | 100-160 |

| Methoxy-H | 3.80, 3.85 | Methoxy-C | 55-56 |

| Benzyl-CH₂ | 3.70 | Benzyl-CH₂ | ~50 |

| Ethyl-CH₂ | 2.80-2.90 | Ethyl-CH₂ | ~35, ~50 |

| Amine-NH | Variable |

Note: This table presents a hypothetical range of chemical shifts based on typical values for similar functional groups.

Theoretical Analysis of Mass Spectrometric Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. Theoretical calculations can be used to analyze the fragmentation pathways of this compound upon ionization in a mass spectrometer.

By calculating the energies of the parent ion and various potential fragment ions, it is possible to predict the most likely fragmentation patterns. For this compound, a key fragmentation would be the benzylic cleavage, leading to the formation of a stable 2,4-dimethoxybenzyl cation. Another important fragmentation pathway could involve cleavage alpha to the nitrogen atom. While the McLafferty rearrangement is a common fragmentation for carbonyl compounds, its occurrence in this specific amine would be less likely due to the absence of a suitable gamma-hydrogen and a carbonyl group. However, other rearrangement processes could be explored computationally.

Vibrational Frequency Calculations for IR Spectral Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Computational vibrational frequency calculations, typically performed at the DFT level of theory, can predict the IR spectrum of this compound.

These calculations provide the frequencies and intensities of the vibrational modes of the molecule. The predicted spectrum can be compared with an experimental IR spectrum to aid in the assignment of the observed absorption bands to specific molecular vibrations, such as N-H stretching, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy (B1213986) groups.

Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions. For the synthesis of this compound, which is typically achieved through the reductive amination of 2-phenylethylamine with 2,4-dimethoxybenzaldehyde (B23906), computational studies can map out the entire reaction pathway, identifying key intermediates and transition states.

The synthesis of this compound via reductive amination involves two main stages: the formation of an imine intermediate and its subsequent reduction. Density Functional Theory (DFT) studies on similar reductive amination reactions provide a framework for understanding the transition states involved in this process. nih.govscholaris.ca

The initial step is the nucleophilic addition of 2-phenylethylamine to the carbonyl carbon of 2,4-dimethoxybenzaldehyde, followed by dehydration to form an N-(2,4-dimethoxybenzylidene)phenylethanamine intermediate. The subsequent and often rate-determining step is the reduction of this imine, typically with a hydride-based reducing agent like sodium borohydride (B1222165).

Computational models predict a transition state for the hydride transfer from the reducing agent to the imine's carbon atom. In this transition state, the hydride is partially bonded to both the boron atom of the borohydride and the carbon atom of the imine. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction, if applicable, and its energy dictates the reaction rate.

Key characteristics of the hydride transfer transition state, based on general DFT studies of imine reduction, would include:

Elongated B-H bond: The bond of the transferring hydride to the boron atom is stretched.

Nascent C-H bond: A new bond between the imine carbon and the hydride is beginning to form.

Charge distribution: There is a significant charge redistribution as the negatively charged hydride moves towards the partially positive iminium carbon.

The presence of the 2,4-dimethoxybenzyl and phenylethyl groups would influence the precise geometry and energy of this transition state through steric and electronic effects.

A potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of the geometric coordinates of its atoms. nih.gov For the formation of this compound, the PES would illustrate the energy landscape connecting the reactants (2-phenylethylamine and 2,4-dimethoxybenzaldehyde) to the final product via the imine intermediate and the associated transition states.

The reaction pathway would be represented as a low-energy channel on this surface. The reactants and products would reside in energy minima, while the transition states would be located at saddle points, representing the energy barriers that must be overcome for the reaction to proceed.

A hypothetical potential energy surface for this reaction would feature:

Reactant Valley: The starting point with 2-phenylethylamine and 2,4-dimethoxybenzaldehyde.

First Transition State: The energy maximum for the formation of the hemiaminal intermediate.

Intermediate Well: A local energy minimum corresponding to the imine.

Second Transition State: The saddle point for the hydride reduction of the imine.

Product Valley: The final energy minimum for this compound.

Computational studies on analogous systems suggest that the presence of Lewis acids can significantly alter the topography of the PES by stabilizing transition states and lowering activation energies. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and its behavior over time.

Conformational analysis of N-benzyl phenethylamines reveals that the molecule can exist in several low-energy conformations. mdpi.comacs.org These conformations are defined by the rotation around the various single bonds, particularly the C-C bond of the phenylethyl moiety and the C-N bonds. The presence of the bulky 2,4-dimethoxybenzyl group introduces steric constraints that influence the preferred orientations of the aromatic rings relative to each other.

Ab initio and DFT calculations can be used to determine the relative energies of different conformers. For related N-benzyl phenethylamines, it has been found that folded or gauche conformations, where the two aromatic rings are in proximity, can be energetically favorable due to stabilizing intramolecular interactions, such as π-π stacking or C-H···π interactions. acs.orgresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in a simulated environment, such as in a solvent. An MD simulation would track the movements of all atoms over time, revealing how the molecule transitions between different conformations and interacts with its surroundings. For this compound, an MD simulation could provide insights into:

Dominant conformations in solution: Identifying the most populated conformational states.

Flexibility of the molecule: Quantifying the range of motion of different parts of the molecule.

Solvent effects: How the presence of a solvent influences the conformational preferences.

The table below summarizes hypothetical low-energy conformers of this compound based on computational studies of similar molecules. The dihedral angles (τ1 and τ2) would define the orientation of the phenyl and benzyl (B1604629) groups relative to the ethylamine (B1201723) backbone.

| Conformer | Description | Hypothetical Relative Energy (kcal/mol) | Key Dihedral Angle (τ1: C-C-N-C) | Key Dihedral Angle (τ2: C-N-C-Car) |

|---|---|---|---|---|

| Extended | The phenylethyl and benzyl groups are oriented away from each other. | 0.5 - 1.5 | ~180° | ~180° |

| Gauche (Folded) | The phenylethyl and benzyl groups are in proximity, allowing for potential intramolecular interactions. | 0.0 (most stable) | ~60° | Variable |

| Partially Folded | An intermediate conformation between fully extended and folded. | 0.2 - 1.0 | ~120° | Variable |

Advanced Research Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate or Building Block in Complex Molecule Synthesis

As a secondary amine, (2,4-Dimethoxybenzyl)(2-phenylethyl)amine functions as a valuable intermediate. The DMB group serves as a cleavable N-protecting group, allowing for selective reactions at other sites of a molecule, while the phenylethylamine scaffold is a common feature in numerous larger structures. mdpi.comnih.gov

The primary role of the (2,4-Dimethoxybenzyl) moiety in this context is as a protecting group for the amine nitrogen. Protecting groups are essential in multi-step synthesis to prevent an amine from undergoing unwanted reactions while other parts of the molecule are being modified. nih.gov The 2,4-dimethoxybenzyl group is particularly advantageous because it is stable to a variety of reaction conditions, including oxidizing and reducing agents, as well as bases and nucleophiles. rsc.orgresearchgate.net

This stability allows for a wide range of chemical transformations to be performed on the rest of the molecule. Once the desired modifications are complete, the DMB group can be removed under relatively mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the secondary amine. rsc.orgresearchgate.net For example, a strategy using N,N-bis(2,4-dimethoxybenzyl)amine has been developed for the synthesis of phenolic O-sulfamates. rsc.org In this process, the N-protected sulfamate (B1201201) is stable enough for further manipulations of the aromatic ring before the DMB groups are cleaved to yield the final product. rsc.orgresearchgate.net The deprotection of the DMB group occurs quantitatively and under mild conditions, highlighting its efficacy. rsc.orgresearchgate.net

| Protected Substrate | Deprotection Conditions | Time | Yield | Source |

| N,N-bis(2,4-DMB)-4-bromophenyl-O-sulfamate | 10% TFA in Dichloromethane (B109758) | 2h | Quantitative | rsc.orgresearchgate.net |

| N,N-bis(2,4-DMB)-4-methoxyphenyl-O-sulfamate | 10% TFA in Dichloromethane | 2h | Quantitative | rsc.orgresearchgate.net |

| N,N-bis(2,4-DMB)-estrone-O-sulfamate | 10% TFA in Dichloromethane | 2h | Quantitative | rsc.orgresearchgate.net |

This interactive table summarizes the efficient deprotection of N-(2,4-dimethoxybenzyl) groups from various sulfamate derivatives, demonstrating the utility of this protecting group strategy in synthesizing complex amines.

The structural motif of this compound, specifically the N-(2-arylethyl) portion, is relevant to the synthesis of advanced polymers. Researchers have developed N-(2-arylethyl)-2-methylprop-2-enamides as functionalized templates for creating molecularly imprinted polymers (MIPs). researchgate.netnih.gov These monomers, which are structural analogs of our title compound, are copolymerized with a cross-linker (like divinylbenzene) to form a rigid polymer matrix. nih.gov

Subsequently, the N-(2-arylethyl) template is chemically cleaved, leaving behind a cavity that is specifically shaped to recognize and bind target molecules with high affinity and selectivity. nih.gov This semi-covalent imprinting strategy has been shown to produce MIPs with a high affinity for biomolecules such as tyramine (B21549) and L-norepinephrine. nih.gov The synthesis of various N-(2-arylethyl)-2-methylprop-2-enamides with different substituents on the benzene (B151609) ring demonstrates the versatility of this building block in materials science. nih.gov

| Aryl Group (Substituent on Phenylethylamine) | Monomer Synthesized | Yield | Source |

| 4-fluorophenyl | N-(2-(4-fluorophenyl)ethyl)-2-methylprop-2-enamide | 94% | nih.gov |

| 4-chlorophenyl | N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide | 89% | nih.gov |

| 2,4-dichlorophenyl | N-(2-(2,4-dichlorophenyl)ethyl)-2-methylprop-2-enamide | 46% | nih.gov |

| 4-bromophenyl | N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | 88% | nih.gov |

| 4-methoxyphenyl | N-(2-(4-methoxyphenyl)ethyl)-2-methylprop-2-enamide | 75% | nih.gov |

| 3,4-dimethoxyphenyl | N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methylprop-2-enamide | 82% | nih.gov |

This interactive table showcases a series of polymer precursors synthesized from substituted 2-phenylethylamines, highlighting their role as versatile building blocks for functional materials.

Contributions to Methodological Developments in Amine Synthesis

The chemistry surrounding this compound informs broader strategies in organic synthesis, particularly those aimed at improving efficiency and sustainability.

The development of robust protecting group strategies, such as those involving the DMB group, contributes to greener synthesis by enabling high-yield transformations and avoiding harsh deprotection conditions that might require toxic reagents or generate significant waste. rsc.orgresearchgate.net Methodologies that allow for multiple transformations in a single reaction vessel ("one-pot" reactions) are a key aspect of atom-economical synthesis, reducing the waste associated with intermediate purification steps. nih.gov The stability of the N-DMB group makes it suitable for such multi-step, one-pot sequences.

The 2-phenylethylamine framework is a foundational component in the design of chiral ligands for asymmetric catalysis. Chiral amines, often derived from readily available starting materials like (S)-phenylethylamine, are used to synthesize ligands that can control the stereochemical outcome of a chemical reaction. mdpi.comorgsyn.org For instance, bis-[(S)-1-phenylethyl]amine is a precursor to phosphoramidite (B1245037) ligands that have found broad application in asymmetric catalysis, including hydrogenation and cross-coupling reactions. orgsyn.org

While this compound itself is not a commonly cited ligand, its components are highly relevant. The phenylethylamine portion can provide the chiral backbone, and the dimethoxybenzyl group could serve two potential roles. It could act as a protecting group during the synthesis of a more complex ligand, or its electron-donating methoxy (B1213986) groups could be incorporated into the final ligand structure to electronically tune the properties of the metal catalyst to which it is bound.

Investigation of its Analogs for Structure-Activity Relationships in Chemical Systems (without biological context)

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its activity in a given system. In a purely chemical context, this can refer to interactions like binding affinity to a receptor or enzyme. The 2-phenylethylamine scaffold is a classic template for such studies. nih.govresearchgate.net

Research on N-benzyl phenethylamine (B48288) analogs has provided detailed insights into the molecular recognition at serotonin (B10506) 5-HT₂A and 5-HT₂C receptors. nih.gov By systematically modifying substituents on both the phenethylamine and the N-benzyl portions of the molecule, researchers can map the chemical features that enhance binding affinity (Ki) and functional potency (EC₅₀). For example, substituting the N-benzyl group with an N-(2-hydroxybenzyl) group generally leads to high functional activity at the 5-HT₂A receptor. nih.gov Similarly, altering the substituent at the 4-position of the phenethylamine ring has a significant impact; a cyano group, for instance, can confer interesting selectivity profiles. nih.gov

These studies, while often motivated by drug discovery, provide fundamental data on non-covalent interactions within a chemical system (ligand-receptor), elucidating the roles of sterics, electronics, and hydrogen bonding in molecular recognition, independent of any downstream physiological outcome. nih.gov

| Compound | R (Phenethylamine 4-position) | R' (N-Benzyl Group) | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | Selectivity (2C/2A) | Source |

| 1b | H | 2-hydroxybenzyl | 4.8 | 190 | 40 | nih.gov |

| 2b | F | 2-hydroxybenzyl | 1.1 | 18 | 16 | nih.gov |

| 3b | Cl | 2-hydroxybenzyl | 0.44 | 11 | 25 | nih.gov |

| 4b | Br | 2-hydroxybenzyl | 0.32 | 4.5 | 14 | nih.gov |

| 5b | I | 2-hydroxybenzyl | 0.38 | 3.3 | 8.7 | nih.gov |

| 6b | CN | 2-hydroxybenzyl | 10 | 1000 | 100 | nih.gov |

| 7b | CH₃ | 2-hydroxybenzyl | 0.45 | 4.6 | 10 | nih.gov |

| 8b | C₂H₅ | 2-hydroxybenzyl | 0.29 | 3.1 | 11 | nih.gov |

This interactive table presents data from a structure-activity relationship study on N-benzyl phenethylamine analogs. It details how systematic changes to the chemical structure affect binding affinity at serotonin receptors, providing insights into molecular interactions.

Conclusion and Future Research Perspectives

Summary of Current Understanding and Achievements

Direct research focusing exclusively on (2,4-Dimethoxybenzyl)(2-phenylethyl)amine is not extensively documented in publicly available literature. However, a significant amount of information can be inferred from the well-established chemistry of its constituent functional groups and parent molecules: 2,4-dimethoxybenzylamine (B23717) and 2-phenylethylamine.

The primary achievement in the context of this compound is the development of synthetic methodologies that make its formation feasible and efficient. The most common and logical synthetic route is reductive amination. This widely used reaction involves the condensation of 2-phenylethylamine with 2,4-dimethoxybenzaldehyde (B23906) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed for this purpose, offering flexibility in reaction conditions. organic-chemistry.orgstudylib.net

The 2,4-dimethoxybenzyl (DMB) group is a well-known protecting group in organic synthesis, particularly for amines and amides. rsc.orgwustl.eduresearchgate.nethighfine.com It is valued for its stability under a range of conditions and its susceptibility to cleavage under specific, mild acidic conditions, such as with trifluoroacetic acid. rsc.orgresearchgate.netbme.hu This suggests that this compound can serve as a stable intermediate in more complex synthetic sequences, where the phenylethylamine moiety needs to be temporarily masked.

The phenethylamine (B48288) scaffold is a core structure in a vast number of biologically active compounds, including neurotransmitters, hormones, and a wide array of pharmaceuticals and alkaloids. researchgate.netnih.govmdpi.com The presence of this moiety in this compound implies a potential for biological activity, although this has yet to be specifically explored.

Identification of Underexplored Research Avenues for this compound

The lack of dedicated studies on this compound presents a significant opportunity for new research. Several key areas remain largely unexplored:

Detailed Physicochemical and Spectroscopic Characterization: While the basic structure is known, comprehensive experimental data on its physical and chemical properties are absent from the literature. This includes definitive measurements of its melting point, boiling point, solubility in various solvents, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to create a complete reference profile.

Optimization of Synthesis: Although reductive amination is a reliable method, research into optimizing reaction conditions, exploring alternative catalysts, and developing more "green" synthetic routes would be valuable.

Pharmacological Profiling: Given the prevalence of the phenethylamine core in neuroactive compounds, a thorough investigation into the pharmacological properties of this compound is a critical next step. researchgate.netnih.gov This would involve screening for affinity and activity at various receptors, transporters, and enzymes within the central nervous system.

Metabolic Stability and Pathway Analysis: Understanding how the compound is metabolized is crucial for any potential therapeutic application. Studies on its in vitro and in vivo metabolic fate, including identifying the major metabolites formed by enzymatic processes like N-debenzylation, would provide essential insights. researchgate.net

Development of Derivatives: The core structure of this compound is a versatile scaffold for the synthesis of new derivatives. Exploring substitutions on both the phenethyl and benzyl (B1604629) rings could lead to the discovery of compounds with novel properties and enhanced biological activities.

Broader Implications for the Field of Amine Chemistry and Synthetic Design

The study of this compound, despite its current obscurity, holds wider implications for several areas of chemistry.

From a synthetic design perspective, this compound exemplifies the strategic use of protecting groups. A deeper understanding of the stability and cleavage of the 2,4-dimethoxybenzyl group in this specific context could refine its application in the synthesis of complex phenethylamine-containing targets. rsc.orgresearchgate.net It reinforces the principle of modular synthesis, where complex molecules are assembled from well-defined building blocks.

In the broader field of amine chemistry, the synthesis and potential reactivity of this secondary amine contribute to the ever-expanding toolkit for C-N bond formation and manipulation. Further research could reveal novel reactivity or catalytic applications, expanding the utility of substituted benzylamines. researchgate.net

For medicinal chemistry, the exploration of such hybrid molecules, which combine a known pharmacophore (phenethylamine) with a modulating group (2,4-dimethoxybenzyl), represents a rational approach to drug discovery. mdpi.combeilstein-journals.org Even if the parent compound itself is not biologically active, it serves as a valuable precursor and a data point in building structure-activity relationships (SAR) for new classes of therapeutic agents. The systematic study of such compounds can help delineate the structural requirements for interaction with specific biological targets, guiding the design of more potent and selective drugs. researchgate.net

Q & A

Q. What are the recommended synthetic routes for (2,4-dimethoxybenzyl)(2-phenylethyl)amine, and how can reaction conditions be optimized?